molecular formula C18H14ClF3N2O3S B4051271 N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No.: B4051271
M. Wt: 430.8 g/mol
InChI Key: JIIJMORKEAUDPT-UHFFFAOYSA-N
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Description

N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C18H14ClF3N2O3S and its molecular weight is 430.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.0365757 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activity

Compounds structurally related to the chemical have been synthesized and evaluated for their potential antitumor activities. For instance, derivatives of benzothiazole have been synthesized and screened for antitumor activity against human tumor cell lines, highlighting the pharmacophoric significance of the benzothiazole structure in anticancer research. This suggests potential pathways for the development of new anticancer agents based on similar chemical structures (Yurttaş, Tay, & Demirayak, 2015).

Anticonvulsant Evaluation

Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have been designed, synthesized, and evaluated for anticonvulsant activities. These studies indicate that modifications to the benzothiazole acetamide structure can yield compounds with significant anticonvulsant properties, opening avenues for research into novel treatments for epilepsy and related disorders (Nath et al., 2021).

Anti-inflammatory Activity

Research on derivatives of N-(3-chloro-4-fluorophenyl)-2-...acetamide has shown significant anti-inflammatory activity, suggesting the potential of these compounds in developing new anti-inflammatory agents. These findings underscore the chemical's relevance in researching treatments for inflammation-related conditions (Sunder & Maleraju, 2013).

Antifungal and Antioxidant Activities

The synthesis of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide and its screening for antifungal activity against various fungi demonstrate the potential of similar compounds in antifungal research. Additionally, studies on novel N-substituted benzyl/phenyl-...acetamides have shown moderate to significant antioxidant activities, highlighting their potential in oxidative stress-related research (Gupta & Wagh, 2006) (Ahmad et al., 2012).

Properties

IUPAC Name

N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N2O3S/c19-17(20)18(21,22)27-11-7-5-10(6-8-11)23-15(25)9-14-16(26)24-12-3-1-2-4-13(12)28-14/h1-8,14,17H,9H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIJMORKEAUDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)OC(C(F)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Reactant of Route 4
N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Reactant of Route 5
N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

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